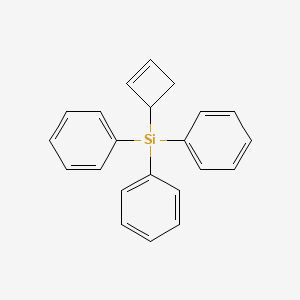
(Cyclobut-2-en-1-yl)(triphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclobut-2-en-1-yl)(triphenyl)silane is an organosilicon compound that features a cyclobutene ring attached to a silicon atom, which is further bonded to three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobut-2-en-1-yl)(triphenyl)silane typically involves the reaction of cyclobutene with triphenylsilane under specific conditions. One common method is the hydrosilylation reaction, where cyclobutene is reacted with triphenylsilane in the presence of a catalyst such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the hydrosilylation reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Industrial production would also involve purification steps, such as distillation or recrystallization, to isolate the desired product.
化学反応の分析
Types of Reactions
(Cyclobut-2-en-1-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Phenyl-substituted derivatives with functional groups like halogens or nitro groups.
科学的研究の応用
(Cyclobut-2-en-1-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It can be used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism by which (Cyclobut-2-en-1-yl)(triphenyl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across the double bond of cyclobutene. The molecular targets and pathways involved vary based on the specific chemical transformations and applications being studied.
類似化合物との比較
Similar Compounds
Cyclobutylsilane: Similar structure but lacks the phenyl groups.
Triphenylsilane: Contains the phenyl groups but lacks the cyclobutene ring.
Cyclobutyltriphenylsilane: Similar but with a saturated cyclobutyl ring instead of the cyclobutene ring.
Uniqueness
(Cyclobut-2-en-1-yl)(triphenyl)silane is unique due to the presence of both the cyclobutene ring and the triphenylsilane moiety
特性
CAS番号 |
922189-85-3 |
|---|---|
分子式 |
C22H20Si |
分子量 |
312.5 g/mol |
IUPAC名 |
cyclobut-2-en-1-yl(triphenyl)silane |
InChI |
InChI=1S/C22H20Si/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-17,22H,18H2 |
InChIキー |
SASPUPCBYFLRIX-UHFFFAOYSA-N |
正規SMILES |
C1C=CC1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
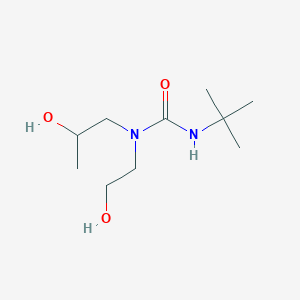
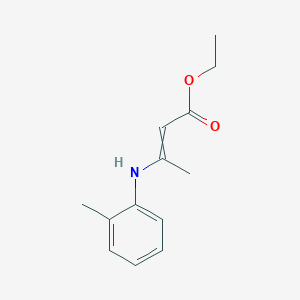
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
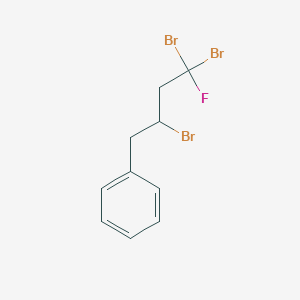
![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)

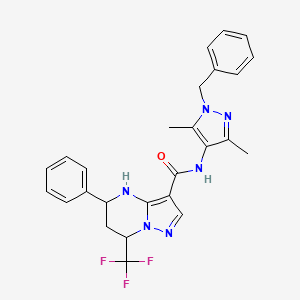
![2-[(Octadecyloxy)methyl]pentane-1,5-diamine](/img/structure/B12615005.png)
![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)
![Triethyl(2-{[12-(2-methyl-1,3-dioxolan-2-YL)dodecan-2-YL]oxy}ethoxy)silane](/img/structure/B12615012.png)

